![molecular formula C20H16N6O2 B2630005 2-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034546-28-4](/img/structure/B2630005.png)
2-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
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Overview
Description
The compound “2-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one” is a heterocyclic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Scientific Research Applications
Antimicrobial Activity
This compound has shown significant potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls and disrupt their integrity, leading to cell death. Studies have demonstrated its effectiveness against a variety of bacterial strains, making it a promising candidate for developing new antibiotics .
Anticancer Properties
Research has indicated that this compound exhibits strong anticancer activity. It can induce apoptosis in cancer cells by interfering with their DNA replication processes. This makes it a valuable compound for developing chemotherapeutic agents, particularly for cancers that are resistant to conventional treatments .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that are crucial for the survival of certain pathogens. For instance, it has shown inhibitory effects on enzymes involved in the metabolic pathways of fungi and bacteria, suggesting its potential use in antifungal and antibacterial therapies .
Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties. It can modulate the immune response by inhibiting the production of pro-inflammatory cytokines. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Drug Delivery Systems
Due to its unique chemical structure, this compound can be used in designing drug delivery systems. It can be modified to carry therapeutic agents and release them at specific sites within the body, improving the efficacy and reducing the side effects of treatments.
These applications highlight the versatility and potential of this compound in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!
Synthesis, evaluation of antimicrobial activity, and molecular modeling of novel 2- ( (4- (2H-benzo [d] [1,2,3] triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles 1-Phenyl-1H- and 2-phenyl-2H-1,2,3-triazol derivatives: Design, synthesis and inhibitory effect on alpha-glycosidases Synthesis, Characterization, and Antimicrobial Evaluation of 2-Phenyl-5 新型苯并咪唑衍生物:设计、合成、对接和生物学评价 : Synthesis, evaluation of antimicrobial activity, and molecular modeling of novel 2- ( (4- (2H-benzo [d] [1,2,3] triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles : 1-Phenyl-1H- and 2-phenyl-2H-1,2,3-triazol derivatives: Design, synthesis and inhibitory effect on alpha-glycosidases : Synthesis, Characterization, and Antimicrobial Evaluation of 2-Phenyl-5 : 新型苯并咪唑衍生物:设计、合成、对接和生物学评价
Future Directions
Mechanism of Action
Target of Action
Triazole compounds are known to bind with a variety of enzymes and receptors in biological systems due to their excellent electronic properties . .
Mode of Action
The mode of action of triazole compounds often involves the transformation between the enol and keto forms after excited-state proton transfer
Biochemical Pathways
Triazole compounds can affect various biochemical pathways due to their broad range of biological activities
Pharmacokinetics
The ADME properties of triazole compounds can vary widely depending on their specific structures
Result of Action
The molecular and cellular effects of triazole compounds can include a wide range of outcomes due to their diverse biological activities
Action Environment
Environmental factors can influence the action, efficacy, and stability of triazole compounds
properties
IUPAC Name |
5-(2-phenyltriazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O2/c27-19-15-13-24(11-9-16(15)22-18-8-4-5-10-25(18)19)20(28)17-12-21-26(23-17)14-6-2-1-3-7-14/h1-8,10,12H,9,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKGCEZUSJYUGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)C4=NN(N=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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